N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-2-(trifluoromethyl)benzamide
Description
This compound is a benzamide derivative featuring a benzo[d][1,3]dioxol-5-yl (benzodioxole) moiety and a 2-oxooxazolidin-5-ylmethyl backbone. The trifluoromethyl (-CF₃) group at the benzamide position enhances its lipophilicity and metabolic stability, making it a candidate for pharmacological applications.
Properties
IUPAC Name |
N-[[3-(1,3-benzodioxol-5-yl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N2O5/c20-19(21,22)14-4-2-1-3-13(14)17(25)23-8-12-9-24(18(26)29-12)11-5-6-15-16(7-11)28-10-27-15/h1-7,12H,8-10H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFZOQTXYDWBHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC3=C(C=C2)OCO3)CNC(=O)C4=CC=CC=C4C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The compound shares core structural motifs with several classes of benzodioxole-containing benzamides. Key differentiating features include the oxazolidinone ring and trifluoromethyl substitution, which distinguish it from related analogs. Below is a detailed comparison:
Table 1: Structural Features of Comparable Compounds
Key Observations :
Heterocycle Impact: The oxazolidinone ring in the target compound contrasts with thiazolidinone (e.g., ) and piperidine (e.g., CCG258205 ) cores. Oxazolidinones are known for antibacterial activity, while thiazolidinones are associated with antidiabetic and anti-inflammatory effects. Piperidine-containing analogs (e.g., CCG258205) show higher yields (82–90%) and purity (>95%), suggesting synthetic feasibility for rigid heterocycles .
Substituent Effects :
- The -CF₃ group in the target compound enhances electron-withdrawing properties compared to methoxy (-OMe) or chloro (-Cl) groups in analogs like B20 and 4p . This may improve binding to hydrophobic enzyme pockets.
- Compounds with pyridyl or imidazole substituents (e.g., CCG258205, Compound 28) exhibit diversified bioactivity, highlighting the role of aromatic/hydrogen-bonding groups .
Pharmacological Potential and SAR Trends
While the target compound’s specific activity is undocumented in the evidence, insights can be drawn from analogs:
Enzyme Inhibition: Piperidine-based benzamides (e.g., CCG258205) act as GPCR kinase inhibitors, with substituent variations (e.g., pyridyl vs. phenyl) modulating potency . PCSK9 inhibitors (e.g., C5–C10 ) rely on benzodioxole-linked benzamides with methoxymethyl groups, suggesting the target’s -CF₃ may offer novel binding interactions.
Antimicrobial Activity: Oxazolidinones (e.g., linezolid) are established antibiotics.
Metabolic Stability :
- The -CF₃ group may reduce oxidative metabolism compared to -OMe or -Cl analogs, as seen in fluorinated pharmaceuticals .
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